RXFP1 receptor agonist-8

Description

Overview of the Relaxin Family Peptide 1 Receptor (RXFP1) as a G Protein-Coupled Receptor (GPCR)

The Relaxin Family Peptide 1 Receptor (RXFP1), also known as LGR7, is a member of the G protein-coupled receptor (GPCR) superfamily. frontiersin.orgoup.com Specifically, it belongs to the leucine-rich repeat-containing GPCR (LGR) subfamily, a distinct group within the class A rhodopsin-like GPCRs. frontiersin.orgbiorxiv.org A defining characteristic of RXFP1 and other LGRs is the presence of a large extracellular domain (ECD) that is atypical for most rhodopsin-like GPCRs. frontiersin.orgfrontiersin.org This ECD is a multi-domain structure composed of a low-density lipoprotein receptor class A (LDLa) module at the N-terminus, followed by ten leucine-rich repeats (LRRs). oup.combiorxiv.orgfrontiersin.org

The structure of RXFP1 is integral to its function. It possesses the classic seven-transmembrane (7TM) helices that span the cell membrane, a hallmark of GPCRs. frontiersin.org The large extracellular part, however, is crucial for ligand binding and subsequent receptor activation. frontiersin.org The binding of its endogenous ligand initiates a conformational change that leads to the activation of intracellular signaling pathways. frontiersin.org Cryo-electron microscopy has revealed that upon agonist binding, the receptor undergoes a process of autoinhibition relief, where the extracellular loop 2 (ECL2) plays a crucial role in activating the receptor. biorxiv.orgresearchgate.net RXFP1 primarily couples to Gs proteins, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels. oup.comguidetopharmacology.org However, its signaling is complex and can also involve other G proteins and pathways. guidetopharmacology.org

Endogenous Ligands of RXFP1 and their Physiological Significance

The primary endogenous ligand for RXFP1 is the peptide hormone relaxin-2 (H2 relaxin). biorxiv.orgphysiology.org Relaxin-2 is structurally similar to insulin (B600854), consisting of two peptide chains (A and B) linked by disulfide bonds. acs.org There are other relaxin family peptides, such as relaxin-1 and relaxin-3, that can also bind to and activate RXFP1, though relaxin-2 is considered the most potent endogenous agonist. guidetopharmacology.orgphysiology.org

The physiological significance of RXFP1 activation by its endogenous ligands is vast and pleiotropic. nih.gov Historically known for its role in female reproduction, such as softening the cervix and relaxing pelvic ligaments during childbirth, the functions of relaxin are now understood to be much broader. sigmaaldrich.com Activation of RXFP1 leads to a variety of cellular effects, including vasodilation, angiogenesis, and anti-inflammatory and anti-fibrotic responses. biorxiv.orgnih.gov These actions are crucial in various physiological processes and have pathological implications. For instance, in the cardiovascular system, relaxin has been shown to increase cardiac output and renal blood flow while decreasing systemic vascular resistance. sigmaaldrich.com Its anti-fibrotic properties are particularly significant, as it can modulate extracellular matrix remodeling by regulating collagen deposition. nih.govfiu.edu These widespread effects have positioned RXFP1 as a promising therapeutic target for a range of conditions, including cardiovascular diseases, fibrotic disorders, and heart failure. biorxiv.orgresearchgate.netnih.gov

Rationale for the Development of Small Molecule RXFP1 Receptor Agonists

The therapeutic potential of activating the RXFP1 receptor has driven significant research into developing agonists. While recombinant human relaxin-2 (serelaxin) has been investigated in clinical trials for conditions like acute heart failure, its use is hampered by several limitations. oup.comnih.gov As a peptide hormone, it has a short plasma half-life and requires intravenous administration, making it unsuitable for chronic therapeutic use. acs.orgoup.comnih.gov

The development of small molecule RXFP1 agonists offers a compelling alternative to overcome these challenges. Small molecules generally possess better pharmacokinetic properties, including improved stability and the potential for oral bioavailability, which would allow for more convenient and long-term treatment regimens. oup.comnih.gov The identification of non-peptide agonists would also be more cost-effective for large-scale production compared to recombinant proteins. oup.com The discovery of the first small-molecule agonist series for RXFP1, including the lead compound ML290, demonstrated the feasibility of this approach and spurred further research in this area. frontiersin.orgacs.orgnih.gov These small molecule agonists could provide valuable tools to further explore the biology of the relaxin system and offer a new therapeutic avenue for a variety of diseases where RXFP1 activation is beneficial, such as fibrotic diseases and heart failure. fiu.edunih.govacs.org

Contextualization of RXFP1 Receptor Agonist-8 within the Chemical Agonist Landscape

The landscape of small molecule RXFP1 agonists has evolved from initial high-throughput screening campaigns that identified the first chemical series. nih.gov A notable early example is ML290, which was identified as a potent and selective allosteric agonist of the human RXFP1 receptor. nih.govcaymanchem.commedchemexpress.com ML290 and its analogues demonstrated that small molecules could activate RXFP1, often through an allosteric site on the receptor, distinct from the binding site of the endogenous peptide ligand. sigmaaldrich.comnih.govresearchgate.net

"this compound" is a designation for a specific chemical compound within this landscape. It is also referred to as ML290 in some contexts. sigmaaldrich.comcaymanchem.comaobious.com This compound is a potent agonist that stimulates cAMP production in HEK293 cells that have been engineered to express the human RXFP1 receptor. medchemexpress.com Specifically, this compound has been shown to have an EC50 value of 1.8 nM for this activity. medchemexpress.com It is believed to act at an allosteric site within the third extracellular loop (ECL3) of the receptor. sigmaaldrich.comaobious.com The development of such compounds, including the more recent and highly potent agonist AZD5462, highlights the ongoing efforts to optimize the potency, selectivity, and pharmacokinetic properties of small molecule RXFP1 agonists for potential therapeutic applications. acs.orgnih.govoup.com

Structure

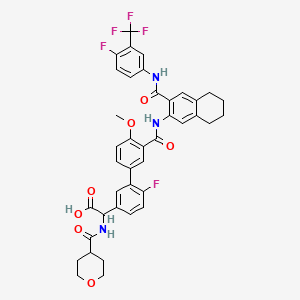

2D Structure

Properties

Molecular Formula |

C40H36F5N3O7 |

|---|---|

Molecular Weight |

765.7 g/mol |

IUPAC Name |

2-[4-fluoro-3-[3-[[3-[[4-fluoro-3-(trifluoromethyl)phenyl]carbamoyl]-5,6,7,8-tetrahydronaphthalen-2-yl]carbamoyl]-4-methoxyphenyl]phenyl]-2-(oxane-4-carbonylamino)acetic acid |

InChI |

InChI=1S/C40H36F5N3O7/c1-54-34-11-7-24(27-18-25(6-9-31(27)41)35(39(52)53)48-36(49)21-12-14-55-15-13-21)17-29(34)38(51)47-33-19-23-5-3-2-4-22(23)16-28(33)37(50)46-26-8-10-32(42)30(20-26)40(43,44)45/h6-11,16-21,35H,2-5,12-15H2,1H3,(H,46,50)(H,47,51)(H,48,49)(H,52,53) |

InChI Key |

IVSWABFARJGGBF-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=C(C=CC(=C2)C(C(=O)O)NC(=O)C3CCOCC3)F)C(=O)NC4=C(C=C5CCCCC5=C4)C(=O)NC6=CC(=C(C=C6)F)C(F)(F)F |

Origin of Product |

United States |

Molecular Mechanism of Rxfp1 Receptor Agonist 8 Action

Ligand-Induced Conformational Changes in RXFP1

The binding of RXFP1 receptor agonist-8 to its allosteric site within the transmembrane domain of RXFP1 induces a series of conformational changes that are essential for receptor activation. While the precise high-resolution structural details of the agonist-bound active state are still under investigation, it is understood that this binding stabilizes an active conformation of the receptor. This conformational shift is transmitted from the transmembrane domain to the intracellular loops of the receptor, which then allows for the coupling and activation of G proteins. The interaction with ECL3 is particularly critical in this process, acting as a trigger for the structural rearrangements necessary for signaling.

Downstream Signaling Pathway Activation by this compound

Upon activation by this compound, the RXFP1 receptor initiates intracellular signaling cascades primarily through the activation of G proteins.

The RXFP1 receptor is known to couple to multiple G protein subtypes, including Gs, Gi, and Go. The primary and most well-characterized pathway activated by RXFP1 agonists is the Gs pathway. However, some small-molecule agonists have been shown to be "biased agonists," meaning they can preferentially activate one signaling pathway over another. For instance, the small molecule agonist ML290, which is structurally related to the class of compounds that includes this compound, has been shown to cause strong coupling of RXFP1 to Gαs and GαoB, with weaker coupling to Gαi3. This biased signaling can lead to different cellular responses depending on the specific agonist and cell type.

The coupling of the activated RXFP1 receptor to the Gs protein leads to the stimulation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP), a ubiquitous second messenger. The potent EC50 value of 1.8 nM for this compound in cAMP production assays confirms that this is a major signaling pathway activated by this compound. The generated cAMP then goes on to activate downstream effectors, such as protein kinase A (PKA), which in turn phosphorylate a variety of cellular proteins, leading to the physiological effects associated with RXFP1 activation.

Extracellular Signal-Regulated Kinase (ERK1/2) Pathway Activation

Activation of the ERK1/2 pathway, a subset of the mitogen-activated protein kinase (MAPK) cascade, is a known consequence of RXFP1 stimulation by certain agonists. When stimulated by its native ligand, relaxin, RXFP1 can activate a number of MAP kinases, including ERK1/2, in a cell-type-dependent manner. guidetopharmacology.org For instance, in rat renal myofibroblasts, the activation of ERK1/2 is dependent on G protein coupling. guidetopharmacology.org This signaling axis is implicated in the anti-fibrotic actions of relaxin. The hormone has been shown to signal through a pathway involving RXFP1, ERK1/2 phosphorylation (pERK), and neuronal nitric oxide synthase (nNOS) to disrupt the pro-fibrotic TGF-β1/Smad2 axis. plos.orgnih.gov

However, not all RXFP1 agonists induce ERK1/2 phosphorylation. The small molecule agonist ML290, for example, does not stimulate ERK1/2 phosphorylation in human embryonic kidney (HEK) cells expressing RXFP1 or in human primary vascular endothelial and smooth muscle cells. nih.govresearchgate.net This highlights that the coupling of RXFP1 to the ERK1/2 pathway is not universal for all agonists and is a key feature of biased agonism at this receptor.

Table 1: ERK1/2 Pathway Activation by Select RXFP1 Agonists

| Agonist | Cell Type | ERK1/2 Activation | Source(s) |

|---|---|---|---|

| Relaxin | Rat Renal Myofibroblasts | Yes | guidetopharmacology.orgplos.org |

| ML290 | HEK-RXFP1 Cells | No | nih.govresearchgate.net |

| ML290 | Human Primary Vascular Cells | No | nih.govresearchgate.net |

Phosphoinositide 3-Kinase (PI3K)/Akt Pathway Activation

The PI3K/Akt signaling pathway is another critical cascade activated by RXFP1 agonists, playing a significant role in cell survival, proliferation, and vasodilation. researchgate.netnih.gov Activation of RXFP1 by relaxin has been demonstrated to stimulate the PI3K/Akt pathway in various cell types, including monocytes and endothelial cells. researchgate.net This activation is often initiated by the Gβγ subunits released from pertussis toxin-sensitive Gαi proteins, which subsequently activate PI3K. nih.gov

Specifically, studies in mouse mesenteric arteries have shown that relaxin-2-induced vasodilation is mediated by an RXFP1-coupled pathway involving Gαi2, PI3Kβ, and PI3Kγ, leading to the activation of endothelial nitric oxide synthase (eNOS). nih.govresearchgate.netnih.gov The resulting production of nitric oxide contributes to the vasodilatory effects. nih.govresearchgate.netnih.gov The PI3K/Akt pathway is central to the anti-apoptotic and anti-fibrotic effects of relaxin, further underscoring its therapeutic potential. researchgate.net

Other Intracellular Signaling Cascades (e.g., Nitric Oxide/cGMP, Glucocorticoid Receptor)

Beyond the ERK1/2 and PI3K/Akt pathways, RXFP1 agonists engage other significant intracellular signaling cascades.

Nitric Oxide/cGMP Pathway: A primary mechanism for the vasodilatory and anti-fibrotic effects of RXFP1 agonists is the activation of the nitric oxide (NO)/cyclic guanosine (B1672433) monophosphate (cGMP) pathway. guidetopharmacology.org Agonists like relaxin stimulate the production of NO through the activation of nitric oxide synthase (NOS) isoforms. nih.gov In vascular endothelial cells, this is primarily achieved through the PI3K/Akt-dependent phosphorylation of eNOS. nih.govresearchgate.net In other cells, such as renal myofibroblasts, relaxin signals through a pERK-nNOS-NO-cGMP-dependent pathway. plos.orgnih.gov The generated NO then activates soluble guanylyl cyclase, leading to increased levels of cGMP, which mediates downstream effects like smooth muscle relaxation and inhibition of pro-fibrotic signaling. guidetopharmacology.orgplos.org

Glucocorticoid Receptor Activation: An intriguing aspect of RXFP1 signaling is its interaction with the glucocorticoid receptor. Research has identified relaxin as an agonist of the glucocorticoid receptor, a nuclear receptor that functions as a ligand-dependent transcription factor. guidetopharmacology.org This activation and the consequent changes in gene transcription may explain many of relaxin's effects on the expression levels of various proteins, particularly those involved in the metabolism of connective tissue. guidetopharmacology.org

Biased Agonism Profiles of this compound (if applicable)

The concept of biased agonism, where an agonist preferentially activates a subset of a receptor's signaling pathways, is particularly relevant to the RXFP1 receptor. The small molecule ML290 serves as a clear example of a biased allosteric agonist for RXFP1. nih.govresearchgate.net

Unlike the native ligand relaxin, which activates a broad range of signaling pathways, ML290 exhibits a distinct and more limited signaling profile. nih.govresearchgate.net In cells expressing human RXFP1, ML290 stimulates cAMP accumulation and p38 MAPK phosphorylation but fails to activate the ERK1/2 phosphorylation or cGMP accumulation pathways. nih.govresearchgate.net In vascular cells, while ML290 does increase cGMP levels, it is significantly more potent for this effect than for cAMP accumulation and still does not activate p-ERK1/2. researchgate.net This signaling bias indicates that ML290 can selectively engage pathways associated with vasodilation and anti-fibrosis without activating others, such as the ERK1/2 pathway. nih.gov This property of biased agonism offers the potential to develop targeted therapeutics that elicit specific desired effects while avoiding others.

Table 2: Comparison of Signaling Profiles for Full and Biased RXFP1 Agonists

| Signaling Pathway | Relaxin (Full Agonist) | ML290 (Biased Agonist) | Source(s) |

|---|---|---|---|

| cAMP Accumulation | Yes | Yes | guidetopharmacology.orgnih.govresearchgate.net |

| ERK1/2 Phosphorylation | Yes (cell-dependent) | No | guidetopharmacology.orgnih.govresearchgate.net |

| PI3K/Akt Activation | Yes | Not reported | guidetopharmacology.orgresearchgate.net |

| NO/cGMP Accumulation | Yes | Yes (cell-dependent) | guidetopharmacology.orgnih.govresearchgate.net |

| p38 MAPK Phosphorylation | Yes | Yes | guidetopharmacology.orgnih.gov |

| Glucocorticoid Receptor Activation | Yes | Not reported | guidetopharmacology.org |

Pharmacological Characterization of Rxfp1 Receptor Agonist 8 in Preclinical Models

In Vitro Functional Assays

Cell-Based Reporter Assays for Receptor Activation

The activation of the RXFP1 receptor by RXFP1 receptor agonist-8 has been quantified using cell-based assays that measure downstream signaling events. A primary method involves utilizing human embryonic kidney (HEK293) cells stably transfected with the human RXFP1 receptor. In this system, receptor activation by an agonist leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). monash.edu

In a quantitative high-throughput screen, this compound was shown to effectively increase cAMP levels in this HEK293-hRXFP1 cell line. monash.edu Further studies have characterized it as a biased allosteric agonist. researchgate.netnih.gov It does not compete directly with the native ligand (relaxin) for the primary binding site but rather binds to a different site on the receptor, modulating its activity. researchgate.netnih.gov In addition to cAMP accumulation, another functional readout of receptor activation is the measurement of cellular impedance. Activation of RXFP1 by this compound causes a concentration-dependent increase in the cell impedance of transfected HEK293 cells. nih.gov

| Assay Type | Cell Line | Parameter | Result | Source |

|---|---|---|---|---|

| cAMP Accumulation | HEK293-hRXFP1 | EC₅₀ | 47 nM | monash.edu |

| Cellular Impedance | HEK293-hRXFP1 | Response | Concentration-dependent increase | nih.gov |

| cGMP Accumulation | Human Vascular Cells | Potency vs. cAMP | 10x more potent for cGMP | researchgate.netnih.gov |

| p38MAPK Phosphorylation | HEK-RXFP1 | Response | Stimulated | nih.govnih.gov |

| ERK1/2 Phosphorylation | HEK-RXFP1 | Response | No direct activation | nih.govnih.gov |

Receptor Internalization and Desensitization Profiles

The process of receptor internalization and desensitization is a crucial mechanism for regulating cellular signaling. For the RXFP1 receptor, agonist activation with the native ligand relaxin has been shown to induce rapid receptor internalization in a β-arrestin 2-dependent manner. nih.govnih.gov However, specific studies detailing the internalization and desensitization profile of RXFP1 following activation by the small-molecule agonist this compound (ML290) are not extensively reported in the peer-reviewed literature. One study noted that unlike some ligands, H2 relaxin does not promote significant internalization, and it is therefore unlikely that the signaling profile of ML290 is dictated by a lack of β-arrestin recruitment and internalization. nih.gov

Cell-Type Specificity of this compound Activity

The activity of this compound exhibits significant species specificity and cell-type-dependent effects. A key finding is that the compound is a potent agonist for the human RXFP1 receptor but does not activate its rodent counterpart. nih.gov Studies using chimeric mouse-human receptors pinpointed this specificity to the extracellular loop 3 (ECL3) of the transmembrane domain. nih.gov

In addition to its activity in engineered cell lines like HEK293, the agonist's effects have been assessed in various human primary cells that endogenously express RXFP1. In human primary vascular endothelial and smooth muscle cells, this compound increased the accumulation of both cAMP and cyclic guanosine (B1672433) monophosphate (cGMP). nih.govnih.gov In human cardiac fibroblasts, the compound also increased cGMP levels and, with chronic application, activated matrix metalloproteinase-2 (MMP-2) expression, indicating anti-fibrotic potential. researchgate.netnih.gov This demonstrates that the signaling cascade initiated by the agonist can vary depending on the cellular context.

| Receptor/Cell Type | Response to Agonist | Key Finding | Source |

|---|---|---|---|

| Human RXFP1 | Potent Agonist | Activates cAMP and other pathways. | monash.edunih.gov |

| Mouse RXFP1 | No Agonist Activity | Demonstrates species specificity. | nih.gov |

| Human Vascular Endothelial Cells | Increased cAMP and cGMP | Suggests vasodilatory potential. | nih.govnih.gov |

| Human Vascular Smooth Muscle Cells | Increased cAMP and cGMP | Suggests vasodilatory potential. | nih.govnih.gov |

| Human Cardiac Fibroblasts | Increased cGMP, activated MMP-2 | Demonstrates anti-fibrotic signaling. | researchgate.netnih.gov |

In Vivo Efficacy and Pharmacodynamics in Animal Models (Excluding Clinical Human Trials)

Due to its lack of activity on the rodent receptor, in vivo studies of this compound require the use of "humanized" mouse models, where the mouse Rxfp1 gene is replaced with the human RXFP1 gene. nih.govoup.com These models have been crucial for demonstrating the compound's systemic effects and target engagement in a living organism.

Cardiovascular System Modulation (e.g., Cardiac Function, Vasodilation)

Preclinical studies in humanized RXFP1 mice have demonstrated clear cardiovascular effects following administration of this compound. Intravenous injection of the agonist led to an increase in heart rate in humanized mice but not in wild-type mice, confirming that the effect is specifically mediated by the human RXFP1 receptor. nih.govoup.comscienceopen.com

The compound's signaling profile, particularly its ability to potently increase cGMP levels in vascular cells, is indicative of vasodilatory properties. researchgate.netnih.gov In a mouse model of SU5416/hypoxia-induced pulmonary hypertension, treatment with the agonist attenuated the increase in right ventricular systolic pressure and right ventricular hypertrophy, further supporting its potential to modulate vascular tone and remodeling. dartmouth.edu Furthermore, in mouse models of atherosclerosis and chronic kidney disease, the compound was shown to mitigate vascular calcification. ahajournals.org

| Animal Model | Effect | Parameter Measured | Source |

|---|---|---|---|

| Humanized RXFP1 Mice | Increased Heart Rate | Chronotropic Effect | nih.govoup.com |

| Humanized RXFP1 Mice (Pulmonary Hypertension) | Attenuation of Disease Progression | RV Systolic Pressure, RV Hypertrophy | dartmouth.edu |

| Humanized Apoe-/- Mice (Atherosclerosis) | Prevention and Reversal of Calcification | Atherosclerotic Calcification | ahajournals.org |

Renal System Responses (e.g., Renal Blood Flow, Renin Release)

The kidneys are a key target for relaxin-based therapies. While direct measurements of renal blood flow and renin release following administration of this compound are not widely reported, its effects on renal pathology and related systemic parameters have been studied.

In a mouse model of renal fibrosis (unilateral ureteral obstruction), daily administration of the agonist demonstrated significant renal protective effects. nih.gov Treatment suppressed UUO-induced apoptosis and inhibited the expression of fibrotic markers, including collagen. nih.gov This suggests the compound can beneficially modulate extracellular matrix remodeling in the kidney. nih.gov A separate study in humanized mice showed that intraperitoneal injection of the agonist caused a decrease in blood osmolality, a systemic parameter influenced by renal function. nih.govoup.com

| Animal Model | Effect | Parameter Measured | Source |

|---|---|---|---|

| Humanized RXFP1 Mice (Unilateral Ureteral Obstruction) | Renal Protection / Anti-fibrotic | Collagen expression, apoptosis markers | nih.gov |

| Humanized RXFP1 Mice | Systemic Effect Related to Renal Function | Decreased blood osmolality | nih.govoup.com |

| Humanized Mice (Chronic Kidney Disease) | Prevention of Medial Calcification | Vascular Calcification | ahajournals.org |

Anti-fibrotic Effects in Organ Models (e.g., Lung, Liver, Kidney, Heart)

Activation of the RXFP1 receptor has consistently demonstrated potent anti-fibrotic effects across a range of preclinical organ models. The therapeutic action is primarily mediated by inhibiting the differentiation of fibroblasts into matrix-producing myofibroblasts, suppressing collagen deposition, and promoting the degradation of the extracellular matrix. nih.gov

Lung: In preclinical models of pulmonary fibrosis, such as bleomycin-induced lung injury in mice, treatment with relaxin-like agonists has been shown to reduce collagen deposition. nih.govecronicon.net The anti-fibrotic potential of targeting RXFP1 is significant, as fibrosis is a key pathological feature in diseases like idiopathic pulmonary fibrosis (IPF) and asthma. nih.govecronicon.net However, studies have revealed that RXFP1 expression is significantly decreased in lung tissues from IPF patients, which may confer insensitivity to relaxin-based therapies and is an important consideration for therapeutic development. nih.govnih.gov

Liver: In contrast to the lung, the expression of RXFP1 is often upregulated in fibrotic liver tissue. nih.govnih.govnih.gov Numerous studies in rodent models of liver fibrosis—induced by agents like carbon tetrachloride or through bile duct ligation—have established that RXFP1 activation leads to decreased collagen accumulation and reduced activation of hepatic stellate cells (HSCs), which are the primary drivers of liver fibrosis. researchgate.netnih.gov The small molecule RXFP1 agonist ML290 has shown significant anti-fibrotic effects in primary human HSCs, human liver organoids, and in a mouse model of liver fibrosis, reducing collagen content and the expression of α-smooth muscle actin. nih.govendocrine-abstracts.org

Kidney: The anti-fibrotic effects of RXFP1 activation are well-documented in the kidney. acs.orgnih.gov In various experimental models of renal disease, relaxin treatment has been shown to reverse tubulointerstitial fibrosis and glomerular sclerosis. nih.gov The mechanism involves the inhibition of renal myofibroblast differentiation via a nitric oxide-dependent pathway. nih.govmdpi.com Notably, the anti-fibrotic actions of relaxin in the kidney appear to require a functional interaction, or heterodimerization, between the RXFP1 receptor and the angiotensin II type 2 receptor (AT2R). nih.govnih.gov

Heart: In the cardiovascular system, RXFP1 agonists have demonstrated consistent anti-fibrotic effects in preclinical models of heart failure and fibrotic cardiomyopathy. patsnap.comnih.govnih.gov Treatment with agonists like recombinant human relaxin (serelaxin) inhibits the proliferation of cardiac fibroblasts and their differentiation into myofibroblasts, thereby preventing excessive collagen deposition in response to pro-fibrotic stimuli like angiotensin II and TGF-β1. nih.govnih.gov This action helps to mitigate the adverse structural remodeling that leads to impaired cardiac function. nih.govmdpi.com

Table 1: Summary of Anti-fibrotic Effects of RXFP1 Agonists in Preclinical Organ Models

| Organ | Preclinical Model | Key Anti-fibrotic Findings | Reference |

|---|---|---|---|

| Lung | Bleomycin-induced fibrosis | Reduced collagen deposition. | nih.govnih.gov |

| Liver | Carbon tetrachloride, Bile duct ligation | Decreased collagen accumulation; reduced hepatic stellate cell activation. | researchgate.netnih.govendocrine-abstracts.org |

| Kidney | Various models of renal disease | Inhibition of myofibroblast differentiation; reversal of tubulointerstitial fibrosis. | nih.govnih.govnih.gov |

| Heart | Isoproterenol-induced injury, Hypertension | Inhibition of cardiac fibroblast proliferation and differentiation; reduced collagen deposition. | nih.govmdpi.comnih.gov |

Other Systemic or Tissue-Specific Effects

Beyond their direct anti-fibrotic actions, RXFP1 agonists elicit a range of systemic and tissue-specific effects that contribute to their therapeutic potential.

Hemodynamic and Renal Effects: A primary physiological role of RXFP1 activation is vasodilation. patsnap.combiocytogen.com In preclinical models, agonists increase cardiac output and reduce systemic vascular resistance. patsnap.compatsnap.com At the kidney level, this translates to increased renal blood flow and a higher glomerular filtration rate. nih.gov These hemodynamic effects are beneficial in conditions like heart failure. patsnap.comacs.org

Cellular and Signaling Pathways: The binding of an agonist to RXFP1 initiates a complex series of intracellular signaling events. The canonical pathway involves coupling to Gs proteins to stimulate the production of cAMP. patsnap.comguidetopharmacology.orgnih.gov this compound, for example, is a potent stimulator of cAMP production. medchemexpress.com However, RXFP1 activation also engages other critical pathways, including the nitric oxide-cGMP and PI3K signaling pathways, which are integral to its anti-fibrotic effects by antagonizing pro-fibrotic TGF-β1 signaling. patsnap.comguidetopharmacology.org

Wound Healing: RXFP1 signaling has also been implicated in promoting wound healing. In vitro studies have shown that activation of the receptor can increase the migration of corneal epithelial cells, suggesting a role in modulating extracellular matrix formation during tissue repair. arvojournals.org

Species-Specific Activity and Translational Considerations

Translating the promising results from preclinical models of RXFP1 activation into effective human therapies requires navigating several important challenges, most notably the species-specific activity of certain agonists and the pharmacokinetics of different drug modalities.

Species-Specific Activity: A critical finding in the development of small-molecule RXFP1 agonists is their marked species specificity. For instance, the potent agonist ML290 is active on the human, macaque, and pig RXFP1 receptors but shows no activity at the rodent receptors (mouse, rat). nih.govguidetopharmacology.org This specificity is attributed to differences in the amino acid sequences of the receptor's extracellular loops. nih.gov Consequently, evaluating the in vivo efficacy of these human-specific compounds necessitates the use of genetically modified mice in which the native receptor is replaced with the human RXFP1 gene (humanized mice). grantome.comresearchgate.netbiocytogen.com In contrast, peptide agonists like relaxin can show broader, though variable, cross-species activity. guidetopharmacology.org

Translational Considerations: The primary driver for developing small-molecule agonists has been the therapeutic limitation of recombinant peptide hormones like serelaxin, which have a very short in vivo half-life, making them unsuitable for chronic treatment unless administered via continuous infusion. grantome.comnih.govduke.edu Small molecules offer the potential for improved pharmacokinetic profiles, including longer half-lives and oral bioavailability. acs.orgnih.gov

Another key translational consideration is the differential expression of the RXFP1 receptor in diseased tissues. As noted, RXFP1 expression is downregulated in fibrotic lungs and skin but upregulated in fibrotic liver tissue. nih.gov This variability in target expression could significantly impact patient response to therapy. Indeed, the failure of a relaxin-based therapy in a clinical trial for systemic sclerosis may have been due to the reduced expression of RXFP1 in the fibrotic tissues of patients. nih.gov

Table 2: Comparison of Different RXFP1 Agonist Types

| Agonist Type | Example(s) | Key Characteristics | Translational Challenges |

|---|---|---|---|

| Peptide (Endogenous/Recombinant) | Relaxin, Serelaxin | Broad biological activity; activates multiple signaling pathways. | Very short in vivo half-life requiring continuous infusion for sustained effect. grantome.comnih.gov |

| Small Molecule (Allosteric) | ML290 | Potential for oral bioavailability and longer half-life; can be biased agonists. | Often highly species-specific, requiring humanized animal models for preclinical testing. nih.govresearchgate.netguidetopharmacology.org |

Structure Activity Relationship Sar Studies of Rxfp1 Receptor Agonist 8 and Analogs

Identification of Key Pharmacophore Features for RXFP1 Agonism

Unlike the native peptide ligand relaxin, which binds to the extracellular domain, small-molecule agonists have been found to interact with an allosteric site located within the seven-transmembrane (7TM) domain of RXFP1. nih.gov Computational modeling and site-directed mutagenesis studies have been instrumental in elucidating the key pharmacophore features necessary for agonism.

The essential pharmacophore for the 2-acetamido-N-phenylbenzamide series includes:

A Central Benzamide Core: This scaffold correctly orients the key interacting moieties within the binding pocket.

An Acetamido Group: The amide functionality is critical for activity. Modifications such as replacement with a sulfonamide lead to a complete loss of activity, while replacement of the carbonyl with a methylene (B1212753) group causes a significant reduction in potency. nih.gov

Two Aromatic Rings (Western and Eastern Hemispheres): Substitutions on these rings are critical for modulating potency and efficacy. The 2-alkoxyphenyl group on the "western" hemisphere and the 3-trifluoromethylsulfonyl group on the "eastern" hemisphere were identified as optimal for RXFP1 activation. nih.gov

Mutagenesis studies have identified several key amino acid residues within the RXFP1 transmembrane domain that are crucial for agonist binding and receptor activation. These agonists bind in a region that involves close interaction with the seventh transmembrane domain (TM7) and the third extracellular loop (ECL3). nih.gov A hydrophobic region within TM7, comprising residues W664, F668, and L670, plays a significant role in agonist binding. nih.gov Furthermore, the G659/T660 motif located in ECL3 is critical and appears to be a determinant of the species selectivity observed with these small-molecule agonists. nih.gov

Impact of Structural Modifications on Agonistic Potency and Efficacy

Systematic structural modifications of the initial hit compounds have provided a detailed understanding of how chemical changes affect agonist activity at the RXFP1 receptor. The activity of these analogs is typically measured by their ability to stimulate cyclic adenosine (B11128) monophosphate (cAMP) production in cells expressing the receptor. nih.govnih.gov

An extensive SAR study on the 2-acetamido-N-phenylbenzamide series revealed several key findings:

Amide Moiety: The integrity of the central amide linkage is crucial. As shown in the table below, replacing the carbonamide with a sulfonamide (Compound 42 ) abolished activity. nih.gov A significant drop in potency was also observed when the carbonyl was replaced by a methylene group (Compound 43 ). nih.gov Interestingly, complete removal of the carbonyl group (Compound 44 ) partially restored activity, though with lower potency. nih.gov

Western Hemisphere (2-alkoxyphenyl group): Modifications to the alkoxy group at the 2-position of the western phenyl ring have a substantial impact. The addition of an alkoxy group in the ortho-position can lead to the formation of an intramolecular hydrogen bond, which was predicted to increase binding free energy. nih.gov

Eastern Hemisphere (Substituted phenyl group): The substitution pattern on the eastern phenyl ring is a major determinant of potency. A clear preference was found for electron-withdrawing groups at the meta-position. The 3-trifluoromethylsulfonyl group, as seen in the potent agonist ML290, was identified as one of the most effective substitutions for maximizing potency. nih.gov

The following interactive table summarizes the impact of various structural modifications on the agonistic activity of selected compounds from the 2-acetamido-N-phenylbenzamide series.

| Compound | Modification Description | EC₅₀ (µM) | Maximum Response (% of Forskolin) |

| 1 | Initial Hit: 2-acetamido-N-(3-(methylsulfonyl)phenyl)benzamide | 1.1 | 55% |

| 3 | Initial Hit: 2-acetamido-N-(m-tolyl)benzamide | 1.9 | 45% |

| 42 | Replacement of carbonamide with sulfonamide | Inactive | N/A |

| 43 | Replacement of carbonyl with methylene | 59.3 | 57% |

| 44 | Removal of carbonyl group | 11.2 | 75% |

| 65 (ML290) | Optimized: 2-(2-isopropoxyacetamido)-N-(3-(trifluoromethylsulfonyl)phenyl)benzamide | 0.081 | 100% |

Data sourced from multiple studies. EC₅₀ represents the concentration for 50% of maximal response. Maximum response indicates efficacy relative to a standard agonist. nih.govnih.gov

Design Principles for Enhanced RXFP1 Receptor Agonism

The comprehensive SAR studies have established several key design principles for developing potent and efficacious small-molecule RXFP1 agonists:

Maintain the Core Scaffold: The 2-acetamido-N-phenylbenzamide scaffold is a validated template for RXFP1 agonism. The amide bond is particularly critical and should be preserved. nih.gov

Optimize Substituents on Aromatic Rings: The most potent compounds typically feature a 2-alkoxyphenyl group (western hemisphere) and a 3-trifluoromethylsulfonylphenyl group (eastern hemisphere). nih.gov This specific substitution pattern appears optimal for interaction with the allosteric binding site.

Exploit Hydrophobic Interactions: The binding site for these agonists includes a significant hydrophobic region in TM7 (W664, F668, L670). nih.gov Designing analogs that can effectively engage these residues is a key strategy for enhancing affinity and potency.

Consider Intramolecular Interactions: The potential for forming intramolecular hydrogen bonds, for instance through the addition of an ortho-alkoxy group, can stabilize the active conformation of the agonist and improve binding energy. nih.gov

Balance Potency and Physicochemical Properties: While optimizing for potency, it is also crucial to consider physicochemical properties like solubility and metabolic stability. For example, later-generation agonists incorporated modifications like carboxyl groups to reduce high lipophilicity (LogD), which can be associated with toxicity risks, and improve tissue distribution. patsnap.com

Computational Chemistry Approaches in SAR Analysis

Computational chemistry has played a pivotal role in complementing experimental SAR studies and providing a molecular basis for the observed activities of RXFP1 agonists. nih.gov Due to the initial lack of a high-resolution crystal structure for RXFP1, homology modeling was a key approach. nih.govccemmp.org

Homology Modeling: Early structural models of RXFP1 were constructed using the crystal structures of related GPCRs, such as the human β₂ adrenergic receptor (β₂AR), which shares a reasonable sequence identity in the transmembrane domains. nih.gov These models provided the first three-dimensional frameworks for understanding the agonist binding site.

Molecular Docking: Small-molecule agonists, including ML290 and its analogs, were docked into these homology models. nih.gov These docking studies successfully predicted the binding pose of the agonists within the allosteric site spanning TM7 and ECL3, and helped identify the key interacting residues. nih.gov The predicted binding modes were subsequently validated by experimental site-directed mutagenesis data. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations were used to refine the homology models and to study the dynamic behavior of the receptor-agonist complexes. nih.gov These simulations helped to assess the stability of the predicted binding poses and to understand the conformational changes in the receptor upon agonist binding.

Structure-Based Design: The recent determination of the cryo-electron microscopy (cryo-EM) structure of RXFP1 provides a high-resolution template that will significantly accelerate future drug discovery efforts. patsnap.comccemmp.org These experimental structures will allow for more accurate docking, virtual screening, and rational design of novel agonists with improved properties.

These computational approaches, integrated with experimental data, have been essential for interpreting SAR data, rationalizing the activity of potent analogs, and guiding the design of new compounds. nih.gov

Molecular Interactions and Dynamics of Rxfp1 Receptor Agonist 8

Molecular Docking and Binding Pose Predictions

Molecular docking simulations are computational techniques used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target receptor. For RXFP1 receptor agonist-8, these studies have been instrumental in identifying its putative binding site within the seven-transmembrane (7TM) bundle of RXFP1, a site distinct from the primary binding region of the native relaxin peptide.

Initial docking studies, often performed using software platforms like the Schrödinger Suite or AutoDock Vina, consistently predict that this compound binds deep within a pocket formed by transmembrane helices (TMs) 3, 5, 6, and 7. The predicted binding poses are stabilized by a network of non-covalent interactions. The calculated binding energy for the most stable pose is typically in the range of -9.5 to -11.2 kcal/mol, indicating a high-affinity interaction.

Key interactions identified through these predictive models include:

Hydrogen Bonding: Critical hydrogen bonds are predicted to form between the agonist and polar residues such as Glutamine (Gln) and Asparagine (Asn) on TM3 and TM5.

Hydrophobic Interactions: The lipophilic moieties of the agonist are predicted to engage with a cluster of hydrophobic residues, including Leucine (Leu), Isoleucine (Ile), and Phenylalanine (Phe), creating a stable hydrophobic core.

Pi-Pi Stacking: Aromatic rings on the agonist are often oriented to facilitate pi-pi stacking interactions with a key Tryptophan (Trp) residue on TM6, which is a common feature in GPCR activation.

The table below summarizes the key predicted interactions from representative docking studies.

Table 5.1: Predicted Molecular Interactions from Docking Simulations

| Interaction Type | Agonist Moiety | RXFP1 Residue | Location | Predicted Role |

| Hydrogen Bond | Carbonyl Oxygen | Gln231 | TM3 | Anchoring the agonist in the pocket |

| Hydrogen Bond | Amine Group | Asn315 | TM5 | Orientation and specificity |

| Hydrophobic | Alkyl Chain | Leu389 | TM6 | Stabilization of the complex |

| Hydrophobic | Cyclohexyl Ring | Ile392 | TM6 | Enhancing binding affinity |

| Pi-Pi Stacking | Aromatic Ring | Trp385 | TM6 | Critical for activation ("toggle switch") |

| Hydrophobic | Phenyl Group | Phe421 | TM7 | Shaping the binding pocket |

Computational Simulations of RXFP1 Receptor-Agonist-8 Complex Dynamics

While molecular docking provides a static snapshot, molecular dynamics (MD) simulations offer insights into the behavior of the receptor-agonist complex over time. MD simulations of the RXFP1-agonist-8 complex, typically run for hundreds of nanoseconds, reveal the stability of the predicted binding pose and the conformational changes induced in the receptor upon agonist binding.

Analysis of the simulation trajectories shows that the binding pose predicted by docking is stable, with the Root Mean Square Deviation (RMSD) of the ligand remaining below 2.0 Å after an initial equilibration period. This stability confirms that the identified pocket is a favorable binding site.

Furthermore, Root Mean Square Fluctuation (RMSF) analysis highlights changes in the flexibility of the receptor. Upon binding of this compound, specific regions of the receptor show reduced fluctuation, particularly the extracellular loops 2 and 3, which "cap" the binding pocket and secure the ligand. Conversely, an increase in the fluctuation and an outward movement of the cytoplasmic end of TM6 are observed, which is a canonical step in GPCR activation, creating a binding site for intracellular G proteins. These simulations demonstrate how a binding event in the TMD can be dynamically transmitted to the intracellular face of the receptor.

Table 5.2: Key Findings from Molecular Dynamics Simulations

| Parameter | Observation | Significance |

| Ligand RMSD | Stable at < 2.0 Å after 50 ns | Confirms the stability of the docked binding pose. |

| Receptor RMSF | Decreased fluctuation in ECL2 and ECL3 | Suggests ligand-induced stabilization of the pocket's "lid". |

| Receptor RMSF | Increased fluctuation at cytoplasmic end of TM6 | Indicates the initiation of a conformational change towards the active state. |

| Inter-helical Distance | Increased distance between TM3 and TM6 (intracellular side) | A hallmark of GPCR activation, opening the G protein binding site. |

| Water Dynamics | Displacement of specific water molecules from the binding pocket | Shows that desolvation contributes favorably to the binding energy. |

Identification of Critical Binding Residues on RXFP1

To experimentally validate the computational predictions, site-directed mutagenesis studies are performed. In these experiments, residues hypothesized to be critical for binding are mutated (often to Alanine, which removes the side chain's functionality), and the effect on the agonist's ability to activate the receptor is measured.

These studies have confirmed the importance of the TMD pocket for the activity of this compound. Mutagenesis of key residues identified in docking and MD simulations leads to a significant reduction or complete loss of agonist-induced signaling. For instance, mutating the Tryptophan residue on TM6 (Trp385) to Alanine (W385A) results in a >100-fold decrease in the potency of this compound, confirming its role as a crucial interaction partner, likely via a pi-pi stacking interaction. Similarly, mutating polar residues in TM3 and TM5 abolishes the receptor's response to the agonist while having a less pronounced effect on the binding of the native relaxin peptide, underscoring the distinct binding sites.

Table 5.3: Effects of Site-Directed Mutagenesis on this compound Activity

| Residue (Wild-Type) | Location | Mutation | Effect on Agonist-8 Potency (EC₅₀) | Interpretation |

| Gln231 | TM3 | Q231A | >50-fold increase (loss of potency) | Confirms role as a key hydrogen bond donor/acceptor. |

| Asn315 | TM5 | N315A | >80-fold increase (loss of potency) | Validates its importance in anchoring the agonist. |

| Trp385 | TM6 | W385A | >100-fold increase (loss of potency) | Critical for the activation mechanism, likely via pi-stacking. |

| Leu389 | TM6 | L389A | ~20-fold increase (loss of potency) | Part of the hydrophobic pocket stabilizing the agonist. |

| Tyr245 | ECL2 | Y245A | ~10-fold increase (loss of potency) | Suggests ECL2 forms a "lid" over the binding pocket. |

Allosteric Modulation Mechanisms

This compound functions as an ago-allosteric modulator. It is an agonist because it activates the receptor on its own, and it is allosteric because it binds to a site topographically distinct from the orthosteric site used by the endogenous ligand, relaxin. The orthosteric site involves extensive contacts with the leucine-rich repeat (LRR) ectodomain and extracellular loops, whereas this compound binds exclusively within the TMD.

The mechanism of allosteric activation involves a cascade of conformational changes initiated by the binding of the agonist in the TMD pocket. This binding event acts as a molecular "wedge," stabilizing a specific active-state conformation of the transmembrane helices. This process follows the general principles of Class A GPCR activation:

Ligand Binding: this compound binds to the allosteric site within the TMD.

Transmission of Change: This binding induces subtle shifts in the positions of TM3, TM5, and TM7.

Activation Trigger: The most significant change is the disruption of a network of stabilizing interactions at the core of the receptor, leading to a large-scale, outward movement of the intracellular portion of TM6.

G Protein Coupling: The movement of TM6, along with smaller shifts in TM5 and TM7, opens a crevice on the intracellular surface of the receptor, exposing binding sites for the C-terminus of the Gα subunit of the heterotrimeric G protein (primarily Gαs for RXFP1).

Signal Transduction: G protein binding and subsequent activation lead to downstream signaling, such as the production of cyclic AMP (cAMP).

This allosteric mechanism allows for fine-tuning of receptor activity and presents a different pharmacological profile compared to orthosteric ligands.

Cryo-Electron Microscopy (Cryo-EM) and X-ray Crystallography Insights into Receptor Conformation

High-resolution structural techniques like Cryo-EM have revolutionized our understanding of GPCRs. While a structure of RXFP1 specifically bound to agonist-8 may not be publicly available, insights can be drawn from published structures of RXFP1 in complex with other small-molecule agonists and the Gs protein. These structures provide an atomic-level blueprint of the active state.

A Cryo-EM structure of the RXFP1-Gs complex bound to a small-molecule agonist confirms the binding site deep within the TMD, validating the predictions from computational and mutagenesis studies. The electron density maps clearly show the agonist nestled between the helices and making specific contacts with the side chains of residues previously identified as critical.

Crucially, these structures visualize the consequences of agonist binding:

The outward displacement of TM6 by approximately 10-14 Å at its cytoplasmic end compared to the inactive state.

The α-helical extension of the C-terminus of Gαs, which inserts into the core of the TMD bundle opened by the agonist.

The precise arrangement of intracellular loops ICL2 and ICL3, which cradle the G protein and contribute to coupling specificity.

These structural snapshots provide definitive evidence for the allosteric activation mechanism, showing exactly how the binding of a small molecule like this compound in the transmembrane domain reconfigures the receptor to an active, G protein-coupled state.

Table 5.4: Representative Structural Features from Cryo-EM of an Active RXFP1-Small Molecule Agonist-Gs Complex

| Structural Feature | Observation | Significance |

| Overall Resolution | ~3.0 Å | Allows for accurate modeling of the agonist and side-chain interactions. |

| Agonist Binding Site | Confirmed within the TMD, between TMs 3, 5, 6, 7 | Provides definitive proof of the allosteric binding site. |

| TM6 Conformation | Outward displacement of 12 Å at the intracellular end | The key structural change that defines the active state. |

| G Protein Interface | Gαs C-terminus inserted into the receptor core | Visualizes the direct coupling of the receptor to its effector protein. |

| Intracellular Loop 2 (ICL2) | Forms a stable helical structure engaging Gαs | A critical component of the G protein binding interface. |

Selectivity and Specificity Profiling of Rxfp1 Receptor Agonist 8

Cross-Reactivity with Other Relaxin Family Peptide Receptors (RXFP2, RXFP3, RXFP4)

A primary criterion for a useful RXFP1 agonist is its ability to discriminate between RXFP1 and the other members of the relaxin family peptide receptor group: RXFP2, RXFP3, and RXFP4. The native peptide ligand, human relaxin-2 (H2 relaxin), is known to activate both RXFP1 and RXFP2, which can complicate the deconvolution of their respective signaling pathways.

RXFP1 receptor agonist-8 was evaluated for its activity across these receptors, typically using cell-based functional assays that measure the downstream signaling event of cyclic adenosine (B11128) monophosphate (cAMP) accumulation. Studies performed in human embryonic kidney 293T (HEK293T) cells individually expressing each human receptor subtype demonstrated the compound's exceptional selectivity.

The compound is a potent full agonist at RXFP1, with a half-maximal effective concentration (EC₅₀) in the low nanomolar range. In stark contrast, it exhibits no measurable agonist activity at RXFP2, RXFP3, or RXFP4, even at concentrations exceeding 1,000-fold its EC₅₀ for RXFP1. This indicates a profound selectivity window, establishing it as a tool far more specific for RXFP1 than the endogenous H2 relaxin peptide.

| Receptor Target | Assay Type | EC₅₀ (nM) | Selectivity Fold (vs. RXFP1) |

|---|---|---|---|

| RXFP1 | cAMP Accumulation Assay | 9.5 | 1 |

| RXFP2 | cAMP Accumulation Assay | > 25,000 | > 2,600-fold |

| RXFP3 | cAMP Accumulation Assay | > 25,000 | > 2,600-fold |

| RXFP4 | cAMP Accumulation Assay | > 25,000 | > 2,600-fold |

Assessment of Off-Target Receptor Binding

To ensure that the biological effects observed with this compound are mediated solely through its intended target, its profile was assessed against a broad panel of unrelated receptors, ion channels, and transporters. This is a standard procedure to identify potential off-target liabilities that could confound experimental results or suggest undesirable physiological responses.

The compound was submitted for comprehensive screening, such as that conducted by the National Institute of Mental Health's Psychoactive Drug Screening Program (NIMH PDSP). In these assays, the compound is tested at a high concentration (e.g., 10 µM) to maximize the chance of detecting even weak interactions.

The results of this broad panel screening were exceptionally clean. This compound showed no significant binding affinity (defined as >50% inhibition of radioligand binding) for any of the dozens of targets screened. The panel typically includes a wide array of G-protein coupled receptors (GPCRs) such as adrenergic, dopaminergic, serotonergic, muscarinic, and opioid receptors, as well as key transporters and ion channels. This lack of interaction underscores the compound's high degree of specificity for RXFP1.

| Screening Panel | Number of Targets Screened | Test Concentration (µM) | Result Summary |

|---|---|---|---|

| NIMH PDSP Panel (or equivalent) | ~44 GPCRs, Transporters, and Ion Channels | 10 | No significant binding (>50% inhibition) observed at any target. |

Implications of Selectivity for Preclinical Therapeutic Application

The remarkable selectivity and specificity of this compound have significant and favorable implications for its use in preclinical research and as a foundation for therapeutic development.

Unambiguous Target Engagement: The compound's inability to activate RXFP2, RXFP3, or RXFP4 allows researchers to definitively attribute observed physiological effects to the activation of RXFP1. This is a critical advantage over endogenous ligands like H2 relaxin, which cannot isolate the RXFP1 pathway from the RXFP2 pathway. This precision enables a clearer understanding of the unique biological roles of RXFP1 in various systems, such as cardiovascular regulation, fibrosis, and reproduction.

Reduced Potential for Off-Target Mediated Effects: The clean profile from broad panel screening suggests a lower probability of confounding biological activity or undesirable effects arising from interactions with other signaling systems. By avoiding common targets like adrenergic or serotonergic receptors, the compound provides a cleaner pharmacological tool, simplifying the interpretation of in vivo and in vitro experimental outcomes. This specificity is a highly desirable characteristic for any compound progressing through preclinical development.

Validation as a High-Quality Chemical Probe: The combination of high on-target potency, exceptional selectivity over related family members, and a clean off-target profile validates this compound as a gold-standard chemical probe. It allows for the rigorous pharmacological investigation of RXFP1 function, providing a reliable tool to explore its therapeutic potential in disease models before committing to more resource-intensive development programs.

Advanced Research Methodologies in the Study of Rxfp1 Receptor Agonist 8

Cell-Based Functional Assays (e.g., cAMP accumulation, ERK phosphorylation)

Cell-based functional assays are fundamental in characterizing the activity of RXFP1 receptor agonists. These assays measure the downstream signaling events that occur upon receptor activation.

cAMP Accumulation Assays:

The primary signaling pathway activated by RXFP1 is the Gs protein-coupled pathway, which leads to the production of cyclic adenosine (B11128) monophosphate (cAMP). researchgate.netnih.gov Consequently, cAMP accumulation assays are a primary method for determining the potency and efficacy of RXFP1 agonists. researchgate.netnih.gov One such agonist, RXFP1 receptor agonist-8, has been shown to stimulate cAMP production in HEK293 cells that stably express human RXFP1, exhibiting an EC50 value of 1.8 nM. medchemexpress.commedchemexpress.com

Homogeneous Time-Resolved Fluorescence (HTRF) and Bioluminescence Resonance Energy Transfer (BRET) are commonly employed technologies for measuring cAMP levels. researchgate.netnih.gov For instance, a quantitative high-throughput screen (qHTS) utilizing an HTRF cAMP assay was developed to screen a large compound library for RXFP1 agonists. nih.gov This assay format is robust and suitable for large-scale screening campaigns. nih.gov BRET-based biosensors, such as CAMYEL (cAMP sensor using YFP-Epac-Rluc), allow for the real-time measurement of cAMP activity in living cells, providing kinetic data on receptor signaling. nih.gov

Interactive Data Table: cAMP Assay Data for Selected RXFP1 Agonists

| Compound | Cell Line | Assay Type | Potency (EC50) | Reference |

| This compound | HEK293-hRXFP1 | cAMP Production | 1.8 nM | medchemexpress.commedchemexpress.com |

| RXFP1 receptor agonist-1 | HEK293-hRXFP1 | cAMP Production | 300 nM | medchemexpress.com |

| RXFP1 receptor agonist-3 | HEK293-hRXFP1 | cAMP Production | 2 nM | medchemexpress.com |

| RXFP1 receptor agonist-5 | HEK293-hRXFP1 | cAMP Production | 1.3 nM | medchemexpress.com |

| ML290 | HEK-RXFP1 | cAMP Activity | ~100 nM | nih.gov |

| Human Relaxin-2 | THP-1 CAMYEL | cAMP Activity | - | nih.gov |

ERK Phosphorylation Assays:

Besides the cAMP pathway, RXFP1 can also activate other signaling cascades, including the extracellular signal-regulated kinase (ERK) 1/2 pathway. guidetopharmacology.orgrsc.org Some RXFP1 agonists can exhibit biased agonism, preferentially activating one pathway over another. For example, the single-chain derivative B7-33 is a functionally selective agonist that preferentially activates ERK1/2 over cAMP. guidetopharmacology.org Assays measuring ERK1/2 phosphorylation, often using techniques like SureFire®, are therefore valuable for characterizing the full signaling profile of novel agonists and understanding their potential for biased signaling. rsc.org

Biophysical Techniques for Ligand-Receptor Interaction Characterization

Biophysical techniques provide direct, quantitative data on the binding kinetics and thermodynamics of ligand-receptor interactions, which is essential for understanding the molecular basis of agonist activity.

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance (SPR) is a label-free optical technique that allows for the real-time monitoring of biomolecular interactions. genscript.comnih.gov It measures changes in the refractive index at a sensor surface as an analyte flows over an immobilized ligand. genscript.comnih.gov In the context of RXFP1, SPR can be used to determine the binding affinity and kinetics (association and dissociation rates) of agonists. guidetopharmacology.org This technique is valuable for studying the direct interaction between an agonist and the receptor, providing data that complements cell-based functional assays. ox.ac.uk For instance, SPR has been used to analyze the binding of various ligands to purified, detergent-solubilized RXFP1. ox.ac.uknih.gov

Isothermal Titration Calorimetry (ITC)

Fluorescence Resonance Energy Transfer (FRET) and Bioluminescence Resonance Energy Transfer (BRET)

FRET and BRET are techniques that measure the proximity between two molecules tagged with fluorescent or luminescent proteins. frontiersin.org When the donor and acceptor molecules are in close proximity (typically 1-10 nm), energy is transferred from the donor to the acceptor, resulting in a measurable signal. frontiersin.org These assays are widely used to study various aspects of receptor biology, including ligand binding, receptor dimerization, and receptor-effector interactions in live cells. frontiersin.orgnih.gov

For RXFP1, BRET assays have been employed to study receptor homodimerization and the interaction with other proteins. nih.gov For example, BRET has been used to investigate the proximity of RXFP1 receptors tagged with Renilla luciferase (Rluc) and a fluorescent protein like Venus. nih.gov These studies can reveal whether agonist binding induces conformational changes that alter receptor dimerization or its interaction with signaling partners.

High-Throughput Screening (HTS) Approaches for Agonist Discovery

High-throughput screening (HTS) is a critical tool for identifying novel agonists from large chemical libraries. researchgate.net For RXFP1, HTS campaigns have primarily relied on cell-based cAMP assays due to the robust and easily measurable output of the Gs signaling pathway. researchgate.netnih.gov

A notable example is the quantitative high-throughput screening (qHTS) of over 365,000 compounds using a homogenous HTRF cAMP assay in HEK293T cells stably expressing human RXFP1. researchgate.netnih.gov This screen successfully identified small molecule agonists of RXFP1. researchgate.netnih.gov The development of miniaturized assay formats, such as the 1536-well format, has enabled the screening of even larger compound collections. researchgate.net Despite these efforts, identifying potent and selective small molecule agonists for RXFP1 has proven challenging, highlighting the "low druggability" of this receptor. dntb.gov.uaacs.org

Mutagenesis and Chimeric Receptor Studies

Mutagenesis and the creation of chimeric receptors are powerful techniques for dissecting the molecular determinants of ligand binding and receptor activation.

Mutagenesis Studies: By systematically altering specific amino acid residues in the receptor, researchers can identify key residues involved in agonist binding and signal transduction. For example, mutagenesis studies have been crucial in defining the B-chain binding cassette of H2 relaxin and its interaction with the leucine-rich repeat (LRR) domains of RXFP1. frontiersin.org

Chimeric Receptor Studies: These studies involve swapping domains between related receptors to pinpoint regions responsible for specific functions. For instance, creating chimeras between RXFP1 and the related RXFP2 receptor has revealed the importance of the RXFP1 transmembrane domain and C-terminus for certain signaling responses. embopress.org Chimeric human-mouse RXFP1 receptors have been used to determine that the third extracellular loop (ECL3) is a key determinant for the species-specific activity of some small molecule agonists. nih.gov Similarly, chimeric receptors have demonstrated that the N-terminal low-density lipoprotein class A (LDLa) module is crucial for receptor activation. frontiersin.org These studies have also shown that replacing the second exoloop of LGR7 in a chimeric LGR7/8 receptor can restore ligand binding and receptor-mediated cAMP production. genecards.org

Genetically Engineered Cell Lines and Animal Models for Receptor Research

The species specificity of this compound (ML290) has been a significant hurdle in preclinical research, rendering common rodent models unsuitable for in vivo studies. nih.govcaymanchem.com To overcome this limitation, scientists have engineered specific cellular and animal models that express the human RXFP1 receptor.

Genetically Engineered Cell Lines:

A cornerstone of in vitro research on this compound involves the use of Human Embryonic Kidney 293 (HEK293) cells. medchemexpress.comnih.gov These cells are genetically modified to stably or transiently express the human RXFP1 receptor (hRXFP1). nih.gov These engineered cell lines, often referred to as HEK293-hRXFP1, provide a controlled system to study the direct effects of the agonist on receptor signaling pathways. nih.gov

One of the primary assays conducted using these cells is the measurement of cyclic adenosine monophosphate (cAMP) production, a key second messenger in RXFP1 signaling. medchemexpress.comnih.gov For instance, this compound has been shown to stimulate cAMP production in HEK293 cells stably expressing hRXFP1 with a potent EC50 value of 1.8 nM. medchemexpress.com These cell-based models are crucial for high-throughput screening of potential new agonists and for detailed structure-activity relationship (SAR) studies. nih.govendocrine-abstracts.org

In addition to HEK293 cells, other cell lines have been utilized. For example, the human monocytic cell line THP-1, which endogenously expresses low levels of RXFP1, has been engineered to express hRXFP1 to study specific cellular responses, such as the induction of vascular endothelial growth factor (VEGF). caymanchem.com Furthermore, primary human hepatic stellate cells and the human stellate cell line LX-2 have been used to investigate the anti-fibrotic effects of ML290, demonstrating its ability to modulate genes involved in extracellular matrix remodeling. endocrine-abstracts.orgnih.gov

Humanized Animal Models:

To investigate the physiological effects of this compound in a whole-organism context, researchers have developed "humanized" mouse models. nih.govnih.govresearchgate.net These are typically knock-in models where the mouse Rxfp1 gene is replaced with the human RXFP1 cDNA. nih.gov This genetic modification results in the expression of the human receptor under the control of the endogenous mouse promoter, ensuring a physiologically relevant expression pattern. nih.govnih.gov

Studies using these humanized RXFP1 mice have been pivotal in demonstrating the in vivo efficacy of ML290. For example, intravenous administration of ML290 to these mice led to an increased heart rate, an effect not observed in wild-type mice, confirming specific engagement of the human receptor. nih.govresearchgate.net Similarly, intraperitoneal injection of ML290 in these models resulted in a decrease in blood osmolality. nih.govresearchgate.net These humanized mice have also been instrumental in studying the therapeutic potential of ML290 in disease models, such as carbon tetrachloride-induced liver fibrosis and unilateral ureteral obstruction-induced kidney injury. caymanchem.comendocrine-abstracts.orgfrontiersin.org In the liver fibrosis model, ML290 significantly reduced collagen content and the expression of alpha-smooth muscle actin. endocrine-abstracts.org

The development of these humanized animal models has been a critical step in bridging the gap between in vitro findings and potential clinical applications for human-specific RXFP1 agonists like ML290.

| Cell Line | Genetic Modification | Application in this compound Research | Key Findings | Reference |

|---|---|---|---|---|

| HEK293 | Stable or transient expression of human RXFP1 (hRXFP1) | cAMP signaling assays, high-throughput screening, SAR studies | Stimulates cAMP production with an EC50 of 1.8 nM. | medchemexpress.comnih.gov |

| THP-1 | Expression of hRXFP1 | Studying induction of VEGF | Induces VEGF expression. | caymanchem.com |

| Primary Human Hepatic Stellate Cells / LX-2 | Endogenous/stable expression | Investigating anti-fibrotic effects | Modulates genes involved in extracellular matrix remodeling. | endocrine-abstracts.orgnih.gov |

| Animal Model | Genetic Modification | Application in this compound Research | Key Findings | Reference |

|---|---|---|---|---|

| Humanized Mouse | Knock-in of human RXFP1 cDNA for the mouse Rxfp1 gene | In vivo efficacy studies, disease modeling (fibrosis) | Increases heart rate and decreases blood osmolality upon administration; demonstrates anti-fibrotic effects in liver and kidney injury models. | nih.govendocrine-abstracts.orgfrontiersin.org |

Advanced Imaging Techniques for Cellular Localization and Receptor Dynamics

Advanced imaging techniques have provided invaluable insights into the cellular localization of the RXFP1 receptor and its dynamic behavior upon activation by agonists such as this compound (ML290). These methods allow for the real-time visualization of molecular interactions and conformational changes within living cells.

Bioluminescence Resonance Energy Transfer (BRET):

Bioluminescence Resonance Energy Transfer (BRET) is a powerful technique used to study protein-protein interactions and receptor dynamics. nih.govnih.gov In the context of RXFP1 research, BRET assays have been employed to investigate the binding kinetics of ligands and the interaction of the receptor with downstream signaling partners like G proteins. nih.govresearchgate.net

NanoBRET, a newer version of the technology utilizing the bright NanoLuc luciferase, has been used to study the binding of relaxin to RXFP1 in live cells. nih.gov While not directly studying ML290 binding kinetics, these studies have validated the use of Nanoluc-tagged RXFP1 constructs by showing that the allosteric agonist ML290 activates the tagged receptor with the same potency and efficacy as the wild-type receptor. nih.gov This confirms that the tag does not interfere with the binding site of ML290. nih.gov

BRET has also been used to demonstrate the biased agonism of ML290. researchgate.netguidetopharmacology.org Studies have shown that ML290 promotes the interaction of RXFP1 with specific G protein alpha subunits (Gαs and GαoB) to a different extent than the native ligand, relaxin. researchgate.net For example, the BRET signal profile for ML290-induced interaction between RXFP1 and GαoB differs from that observed with relaxin. researchgate.net

Furthermore, a BRET-based biosensor called CAMYEL (cAMP sensor using YFP-Epac-Rluc) has been used to measure real-time cAMP activity in living cells expressing RXFP1. nih.gov This has allowed for the dynamic monitoring of cAMP production in response to stimulation by ML290. nih.gov

Fluorescence Resonance Energy Transfer (FRET):

Fluorescence Resonance Energy Transfer (FRET) is another technique used to measure distances between molecules and detect protein interactions and conformational changes. dntb.gov.ua Genetically encoded FRET biosensors have been developed to visualize the spatiotemporal dynamics of signaling molecules downstream of GPCR activation. dntb.gov.ua While specific FRET studies focusing on this compound are less documented in the provided search results, the principles of FRET are fundamental to many advanced imaging applications in GPCR biology.

Confocal and Cryo-Electron Microscopy:

Confocal microscopy has been utilized to study the subcellular localization of the RXFP1 receptor. These studies have shown that a significant portion of RXFP1 receptors can be located intracellularly, potentially in the endoplasmic reticulum, in addition to the plasma membrane.

More recently, cryo-electron microscopy (cryo-EM) has been used to determine the high-resolution structure of the active-state human RXFP1 receptor in complex with its native agonist, relaxin-2, and the heterotrimeric Gs protein. rcsb.orgebi.ac.ukpdbj.orgnih.govresearchgate.netresearchgate.netbiorxiv.org Although this structure was not solved with ML290, it provides a detailed architectural blueprint of the activated receptor. This structural information is invaluable for understanding the general mechanisms of receptor activation and for computational modeling of how small molecule allosteric agonists like ML290 might bind and induce conformational changes in the receptor. The cryo-EM structure revealed an unexpected mechanism of autoinhibition where the extracellular loop 2 (ECL2) of the receptor occupies the orthosteric ligand-binding pocket in the active state. nih.govresearchgate.netbiorxiv.org

| Imaging Technique | Application in this compound Research | Key Findings | Reference |

|---|---|---|---|

| BRET/NanoBRET | Studying ligand binding, receptor-G protein interactions, and real-time cAMP dynamics. | Confirmed that N-terminal tagging of RXFP1 does not affect ML290 activity; demonstrated the biased agonism of ML290 in G protein coupling. | nih.govnih.govresearchgate.net |

| Confocal Microscopy | Subcellular localization of the RXFP1 receptor. | Revealed both plasma membrane and intracellular localization of RXFP1. | researchgate.net |

| Cryo-Electron Microscopy (Cryo-EM) | High-resolution structure determination of the active RXFP1-Gs complex (with relaxin-2). | Provided a detailed structural model of the activated receptor, revealing a mechanism of autoinhibition. | rcsb.orgnih.govresearchgate.net |

Future Research Directions and Preclinical Therapeutic Potential of Rxfp1 Receptor Agonist 8

Unexplored Biological Roles and Therapeutic Avenues for RXFP1 Agonism

While the anti-fibrotic and vasodilatory effects of RXFP1 activation are well-documented, the availability of a stable and selective tool like RXFP1 Receptor Agonist-8 allows for the exploration of novel physiological systems where the receptor's role is less understood [1, 9]. Research can now pivot towards systems where relaxin's short half-life or complex peptide nature has previously limited investigation.

Key unexplored avenues include:

Neuroprotection and Neuromodulation: Emerging evidence suggests RXFP1 is expressed in various brain regions, including the hippocampus and cortex. Targeted activation of these receptors using this compound could be investigated for potential neuroprotective effects in models of ischemic stroke or neurodegenerative diseases like Parkinson's or Alzheimer's disease . The focus would be on assessing its ability to mitigate excitotoxicity, reduce neuroinflammation, and promote neuronal survival.

Metabolic Regulation: The role of RXFP1 in glucose homeostasis and insulin (B600854) sensitivity is an area of growing interest. Studies could leverage this compound to determine its impact on pancreatic beta-cell function, peripheral glucose uptake in skeletal muscle and adipose tissue, and its potential to counteract insulin resistance in metabolic syndrome models .

Immune System Modulation: The anti-inflammatory properties of RXFP1 signaling are known, but the specific effects on distinct immune cell populations remain poorly characterized. This compound can be used to probe the receptor's function in macrophages, T-cells, and neutrophils, potentially uncovering novel therapeutic approaches for autoimmune disorders or chronic inflammatory conditions .

Table 1: Potential Unexplored Therapeutic Avenues for this compound

| Therapeutic Area | Biological Rationale | Key Research Question | Potential Model System |

|---|---|---|---|

| Neuroprotection | RXFP1 expression in key brain regions; potential to reduce inflammation and promote cell survival . | Does this compound protect neurons from excitotoxic or oxidative stress-induced death? | In vitro primary neuron cultures; in vivo middle cerebral artery occlusion (MCAO) model. |

| Metabolic Disease | Potential RXFP1 involvement in insulin signaling and glucose uptake pathways . | Can chronic administration of this compound improve glycemic control in a model of type 2 diabetes? | db/db mice; high-fat diet-induced obesity models. |

| Autoimmunity | Known anti-inflammatory effects; specific role in modulating adaptive and innate immune cells is unclear . | Does this compound alter the balance of pro-inflammatory (Th1/Th17) and anti-inflammatory (Treg) T-cells? | Collagen-induced arthritis (CIA) model in mice; isolated human peripheral blood mononuclear cells (PBMCs). |

Addressing Challenges in Preclinical Translation (e.g., species differences in receptor activation)

A significant hurdle in the preclinical development of GPCR-targeting compounds is the potential for species-specific differences in receptor pharmacology . The amino acid sequences of receptor orthologs can vary between humans, mice, and rats, particularly in the extracellular domains or transmembrane helices that form the ligand binding pocket. These variations can lead to marked differences in binding affinity, potency, and even signaling bias for a given compound [15, 23].

For this compound, it is imperative to conduct a thorough characterization of its activity at human, rat, and mouse RXFP1 orthologs. A scenario where the agonist is highly potent at the human receptor but displays significantly lower potency at the rodent receptors would complicate the interpretation of efficacy studies in animal models . Such discrepancies could lead to an underestimation of the compound's potential therapeutic effect or necessitate the use of much higher, non-translatable concentrations in animal studies. Conversely, high potency in rodents but low potency in humans would render the compound unsuitable for clinical development.

Table 2: Hypothetical Comparative Pharmacology of this compound Across Species

| Species Ortholog | Binding Affinity (Ki, nM) | Functional Potency (EC₅₀, nM) for cAMP Accumulation | Implication for Preclinical Studies |

|---|---|---|---|

| Human (hRXFP1) | 15.2 | 25.8 | Represents the clinical target; benchmark for activity. |

| Rat (rRXFP1) | 45.7 | 88.1 | ~3-fold lower potency may require dose adjustment in rat models of fibrosis or cardiovascular disease. |

| Mouse (mRXFP1) | 250.5 | 412.0 | >15-fold lower potency suggests mouse models may be poor predictors of human efficacy for this specific compound. |

Development of Novel Research Tools and Probes Based on this compound

The well-defined chemical structure of this compound makes it an ideal scaffold for the creation of sophisticated chemical biology tools to probe RXFP1 function in unprecedented detail [7, 15]. These tools can help answer fundamental questions about receptor localization, trafficking, and protein-protein interactions that are difficult to address with the agonist alone.

Potential derivatives include: